Cytosaminomycin C
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Overview
Description
Cytosaminomycin C is a natural product that has been isolated from Streptomyces bacteria. It belongs to the aminoglycoside family of antibiotics and has been shown to have potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria.
Scientific Research Applications
Anticoccidial Properties
Cytosaminomycin C, part of the cytosaminomycins group, has been identified as a novel anticoccidial antibiotic. It inhibits the growth of Eimeria tenella, a parasite causing coccidiosis, in an in vitro assay using primary chicken embryonic cells. This compound, isolated from the fermentation broth of Streptomyces amakusaensis KO-8119, demonstrates significant potential in controlling coccidial infections in poultry (Haneda et al., 1994).
Chemical Structure and Relation to Other Antibiotics
The structure of Cytosaminomycin C has been elucidated through NMR studies. It is closely related to oxyplicacetin, a nucleoside antibiotic, but differs in its carboxylic acid moiety bonded to the cytosine residue. Specifically, Cytosaminomycin C contains 3-methylcrotonic acid, distinguishing it from its counterparts within the cytosaminomycins group (Shiomi et al., 1994).
Synthesis Studies
Research has been conducted on synthesizing components of cytosaminomycins, such as 2',6'-dideoxy-beta-D-hexopyranosyl pyrimidine nucleoside, through intramolecular glycosylation. This synthetic approach is crucial for understanding the chemical properties of cytosaminomycins and potentially developing derivatives with enhanced properties or new applications (Sugimura, 2003).
properties
CAS RN |
157878-04-1 |
---|---|
Product Name |
Cytosaminomycin C |
Molecular Formula |
C23H36N4O8 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C23H36N4O8/c1-11(2)9-16(29)24-15-7-8-27(23(32)25-15)17-10-14(28)21(13(4)33-17)35-22-20(31)19(30)18(26(5)6)12(3)34-22/h7-9,12-14,17-22,28,30-31H,10H2,1-6H3,(H,24,25,29,32)/t12-,13-,14-,17-,18-,19+,20-,21-,22-/m1/s1 |
InChI Key |
QIFBWQHIMSOVGC-NJGLGVPISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C |
synonyms |
cytosaminomycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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